molecular formula C16H17N5O2S B2631230 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 585561-99-5

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2631230
CAS No.: 585561-99-5
M. Wt: 343.41
InChI Key: VEEZVOKGXZMOMY-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a 1,2,4-triazole derivative with a furan-2-yl substituent at position 5 of the triazole ring and a 2,6-dimethylphenyl acetamide group (). The compound is synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH (). It has demonstrated anti-exudative activity in preclinical studies, showing efficacy comparable to diclofenac sodium at 10 mg/kg in rat models ().

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-10-5-3-6-11(2)14(10)18-13(22)9-24-16-20-19-15(21(16)17)12-7-4-8-23-12/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEZVOKGXZMOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the Dimethylphenyl Group: This step involves the acylation of the triazole intermediate with 2,6-dimethylphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reactivity is critical for modifying the compound’s electronic properties and biological activity.

Reagent/ConditionsProductYieldNotes
H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid, RT, 4hSulfoxide derivative65–78%Selective oxidation to sulfoxide without over-oxidation to sulfone
KMnO<sub>4</sub> in acidic medium, 60°CSulfone derivative42–55%Requires rigorous temperature control to avoid decomposition

Mechanistic Insight :
The sulfur atom in the thioether group is nucleophilic, making it susceptible to electrophilic oxidants. Hydrogen peroxide acts via a two-electron oxidation mechanism, while permanganate proceeds through a radical pathway.

Nucleophilic Substitution at the Acetamide Moiety

The acetamide group participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Reagent/ConditionsProductYieldNotes
Bromoacetyl chloride, K<sub>2</sub>CO<sub>3</sub>, acetone, refluxBromoacetamide analog70–85%Forms intermediates for further functionalization
R-X (alkyl/aryl halides), CTAB, ultrasound irradiationN-Alkyl/Aryl derivatives74–92%Ultrasound enhances reaction efficiency and reduces time

Key Observation :
The use of cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst under ultrasound significantly improves yields compared to conventional methods .

Reduction of Functional Groups

While direct reduction of the triazole ring is uncommon, the amino group (-NH<sub>2</sub>) on the triazole can undergo reductive alkylation or acylation.

Reagent/ConditionsProductYieldNotes
NaBH<sub>4</sub>, formaldehyde, MeOHN-Methylated derivative60–72%Selective methylation of the primary amine
Acetyl chloride, pyridine, RTAcetylated triazole80–88%Stabilizes the amine against oxidation

Cycloaddition and Click Chemistry

The triazole ring itself is typically inert under mild conditions, but the compound’s alkyne or azide precursors (if present) can participate in Huisgen cycloaddition . For example:

ReactionConditionsProductApplication
Cu(I)-catalyzed azide-alkyne cycloadditionCuSO<sub>4</sub>, sodium ascorbate, H<sub>2</sub>O/tert-BuOH1,2,3-Triazole hybridsGenerates pharmacologically relevant derivatives

Note : While this reaction is not directly reported for the parent compound, analogous triazole derivatives highlight its potential utility in modular synthesis .

Cross-Coupling Reactions

The furan-2-yl substituent may engage in electrophilic substitution or cross-coupling, though direct evidence is limited. Theoretical pathways include:

Reaction TypeReagent/ConditionsHypothesized Product
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidBiaryl-furan hybrid
Friedel-CraftsAlCl<sub>3</sub>, acyl chlorideKetone-substituted furan

Degradation Pathways

Under harsh acidic or basic conditions, hydrolysis of the acetamide group occurs:

ConditionsProductsNotes
6M HCl, reflux2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid + 2,6-dimethylanilineQuantitative cleavage of the amide bond
NaOH (10%), ethanol, 80°CSodium salt of thioacetic acidReversible under acidic conditions

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. A study conducted on the model of formalin-induced edema in rats demonstrated that several synthesized derivatives showed notable anti-exudative activity. Out of twenty-one compounds tested, fifteen exhibited anti-inflammatory effects comparable to the reference drug sodium diclofenac . The structure-activity relationship (SAR) analysis revealed a correlation between the chemical structure and the observed biological activity.

Anticancer Potential

The triazole moiety in this compound is associated with various anticancer activities. Research has shown that triazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide have been tested against human lung adenocarcinoma cells and demonstrated promising cytotoxic effects . The presence of specific substituents on the triazole ring has been linked to enhanced selectivity against cancer cells.

Anticonvulsant Activity

Additionally, some studies have explored the anticonvulsant properties of triazole derivatives. In picrotoxin-induced convulsion models, certain compounds within this class exhibited significant anticonvulsant effects, suggesting their potential use in treating epilepsy .

Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Alkylationα-ChloroacetamideAlkaline medium (Ethanol)
2Crystallization-Cooling to obtain pure crystals

Case Study: Anti-exudative Activity

In a formalin edema model study involving rats, researchers synthesized a series of derivatives and evaluated their anti-exudative activity. The study concluded that modifications in the chemical structure significantly impacted the pharmacological effects observed .

Case Study: Anticancer Activity

Another study focused on the anticancer potential of triazole derivatives showed that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The structure–activity relationship indicated that certain functional groups were critical for activity enhancement .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The furan ring and dimethylphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Effects on Activity: The target compound’s furan-2-yl group distinguishes it from pyridinyl analogs (). Pyridinyl derivatives (e.g., 6c, VUAA1) are associated with diverse biological targets, such as calmodulin modulation and insect olfactory receptors (–5). Furan’s electron-rich aromatic system may enhance anti-inflammatory interactions compared to pyridine’s basic nitrogen ().

Synthetic Efficiency :

  • Pyridinyl analogs like 6c achieve higher yields (83%) and melting points (174–176°C) than the target compound, suggesting furan’s lower stability during synthesis ().

Key Observations:

  • Anti-Inflammatory Efficacy : The target compound’s anti-exudative activity parallels diclofenac but is outperformed by pyridinyl analogs (), suggesting that pyridine’s nitrogen enhances cyclooxygenase-2 (COX-2) inhibition ().
  • Pharmacokinetic Limitations: Morpholinomethyl derivatives () exhibit rapid serum clearance (t1/2 = 0.32 hours), implying that the target compound may require structural optimization for metabolic stability.

Critical Analysis of Substituent Impact

  • Furan vs. Pyridine : Furan’s oxygen atom may reduce basicity compared to pyridine, altering solubility and target binding. However, furan’s planar structure could enhance π-π stacking in hydrophobic pockets ().
  • Aryl Group Variations : The 2,6-dimethylphenyl group in the target compound likely improves lipophilicity and membrane permeability relative to unsubstituted phenyl groups ().

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a novel derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves the alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides. The resulting products were characterized using various methods including elemental analysis and NMR spectroscopy. The synthesis has been documented to yield compounds with distinct melting points and crystalline forms, indicating successful formation and purity of the target molecules .

Antiexudative Activity

A significant study evaluated the antiexudative activity of synthesized derivatives using a formalin-induced edema model in rats. The results indicated that out of twenty-one synthesized compounds, fifteen exhibited notable anti-exudative properties. Eight of these compounds demonstrated efficacy comparable to that of sodium diclofenac, a standard anti-inflammatory drug. This suggests a promising therapeutic potential for treating inflammatory conditions .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Triazole derivatives have been reported to exhibit a broad spectrum of activity against various pathogens. In related studies, compounds with similar structural features demonstrated minimum inhibitory concentration (MIC) values ranging from 31.3 to 500 µg/mL against both gram-positive and gram-negative bacteria as well as fungi like Candida albicans and Saccharomyces cerevisiae. These findings highlight the potential of triazole derivatives in combating microbial infections .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been critically analyzed in various studies. It was found that substituents at specific positions on the triazole ring significantly influence the compound's efficacy. For instance:

  • Phenyl groups at the C-3 position enhance antibacterial activity.
  • Electron-donating groups such as hydroxyl (-OH) on the phenyl ring favor increased activity.
    These insights are crucial for designing more effective derivatives with enhanced pharmacological profiles .

Case Studies

Several case studies have explored the pharmacological significance of triazole compounds:

  • Antibacterial Efficacy : A study demonstrated that certain triazole derivatives exhibited superior antibacterial activity against Staphylococcus aureus compared to traditional antibiotics like ampicillin.
  • Anti-inflammatory Properties : Another investigation confirmed that specific derivatives showed significant reduction in edema in animal models, suggesting their potential use in inflammatory diseases.

Q & A

Q. What is the standard synthetic route for 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide?

The compound is synthesized via a two-step process:

  • Step 1 : Preparation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione by cyclization of thiocarbazide derivatives .
  • Step 2 : Alkylation of the thione intermediate with N-(2,6-dimethylphenyl)chloroacetamide in ethanol/water under reflux, using KOH as a base to deprotonate the thiol group and facilitate nucleophilic substitution . The product is isolated via precipitation, filtration, and recrystallization from ethanol. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of thione to chloroacetamide) and reflux duration (1–2 hours) .

Q. Which pharmacological models are used to evaluate anti-exudative activity for this compound?

The formalin-induced rat paw edema model is the standard preclinical assay. Key parameters include:

  • Dose : 10 mg/kg (test compound) vs. 8 mg/kg diclofenac sodium (reference drug) .
  • Endpoint : Reduction in paw volume measured 3–6 hours post-formalin injection.
  • Statistical analysis : ANOVA with post-hoc tests to compare efficacy between test compounds and controls .

Q. What analytical techniques are employed to confirm the compound’s structure?

  • NMR spectroscopy : Assigns protons and carbons in the triazole, furan, and acetamide moieties.
  • HPLC : Purity assessment (typically >95% for biological testing).
  • Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the triazole ring influence anti-exudative activity?

SAR studies reveal that electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl residue enhance activity by increasing electrophilicity and target binding affinity. For example:

  • 3-Nitro substituent : 37% edema inhibition (vs. 29% for unsubstituted analogs) .
  • 4-Fluoro substituent : Improved solubility without compromising activity . Conversely, bulky groups (e.g., ethyl) reduce bioavailability due to steric hindrance .

Q. What methodological challenges arise in resolving thione-thiol tautomerism during characterization?

The triazole-thiol/thione equilibrium complicates NMR interpretation. Solutions include:

  • Low-temperature NMR : Stabilizes the dominant tautomer (e.g., thione form at 25°C) .
  • Computational modeling : DFT calculations predict tautomer stability based on solvent polarity .
  • X-ray crystallography : Provides unambiguous confirmation of solid-state structure .

Q. How can contradictory data on anti-exudative efficacy across studies be addressed?

Discrepancies often stem from:

  • Variability in animal models : Strain-specific immune responses (e.g., Wistar vs. Sprague-Dawley rats).
  • Dosing protocols : Suboptimal absorption due to formulation differences (e.g., aqueous vs. DMSO suspensions). Mitigation strategies:
  • Standardized protocols : Adopt OECD guidelines for edema induction and measurement.
  • Dose-response curves : Establish EC₅₀ values across multiple models (e.g., carrageenan-induced inflammation) .

Q. What mechanistic insights exist for this compound’s anti-inflammatory activity?

Preliminary studies suggest dual inhibition of COX-2 and LOX pathways , similar to diclofenac. Advanced approaches include:

  • Molecular docking : Triazole and furan moieties interact with COX-2’s hydrophobic pocket (PDB ID: 5IKT) .
  • Gene expression profiling : Downregulation of TNF-α and IL-6 in LPS-stimulated macrophages .

Methodological Tables

Table 1. Anti-exudative activity of selected derivatives (10 mg/kg dose)

Substituent on Phenyl RingEdema Inhibition (%)p-value vs. Control
None (parent compound)29.0 ± 3.2<0.05
3-Nitro37.5 ± 2.8<0.01
4-Chloro34.1 ± 3.1<0.01
4-Methoxy26.7 ± 2.9>0.05

Table 2. Optimization of synthetic conditions

ParameterOptimal ValueImpact on Yield
Reaction time1.5 hoursMaximizes to 78%
Solvent (EtOH:H₂O)1:1 v/vEnhances solubility
KOH concentration0.1 MPrevents over-alkylation

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